2-(2-Hydroxyphenyl)-3-hydroxypyridine

Übersicht

Beschreibung

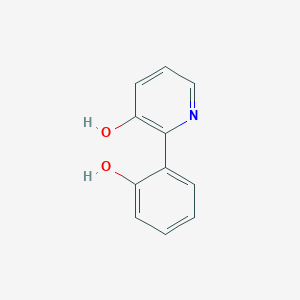

2-(2-Hydroxyphenyl)-3-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a hydroxyl group attached to both the phenyl and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-3-hydroxypyridine typically involves the condensation of 2-hydroxyacetophenone with 2-aminopyridine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenyl and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxyphenyl)-3-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyphenyl)-3-hydroxypyridine involves its ability to participate in hydrogen bonding and electron transfer processes. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific molecular targets and modulate their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Hydroxyphenyl)pyrimidine

- 2-(2-Hydroxyphenyl)benzothiazole

- 2-(2-Hydroxyphenyl)oxazole

Comparison: 2-(2-Hydroxyphenyl)-3-hydroxypyridine is unique due to the presence of hydroxyl groups on both the phenyl and pyridine rings, which enhances its ability to form hydrogen bonds and participate in electron transfer reactions. This distinguishes it from similar compounds, which may have different substituents or lack the hydroxyl groups, leading to variations in their chemical behavior and applications.

Biologische Aktivität

2-(2-Hydroxyphenyl)-3-hydroxypyridine (CAS No. 144190-35-2) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and various applications, supported by relevant research findings and case studies.

This compound is characterized by the presence of hydroxyl groups that contribute to its reactivity and interaction with biological targets. The compound can form complexes with transition metals, which may enhance its catalytic properties and stability in biological systems.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Similar Pyridine Derivative | E. coli | 12.5 |

| Similar Pyridine Derivative | B. subtilis | 6.25 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro studies using BV-2 microglial cells exposed to lipopolysaccharide (LPS) demonstrated that certain pyridine derivatives can reduce inflammatory markers, suggesting a neuroprotective role . This mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Metal Ion Chelation : By forming complexes with metal ions, the compound can influence various biochemical pathways, potentially enhancing its therapeutic efficacy.

Case Studies

- Neuroprotection : A study investigating the neuroprotective effects of pyridine derivatives found that treatment with these compounds led to reduced neuronal apoptosis in models of oxidative stress, highlighting their potential in neurodegenerative diseases .

- Antibacterial Efficacy : In another study, a series of pyridine derivatives were synthesized and screened for antibacterial activity against various pathogens, confirming the broad-spectrum efficacy of these compounds .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-5-2-1-4-8(9)11-10(14)6-3-7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVDXKJSTLHAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695504 | |

| Record name | 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144190-35-2 | |

| Record name | 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.